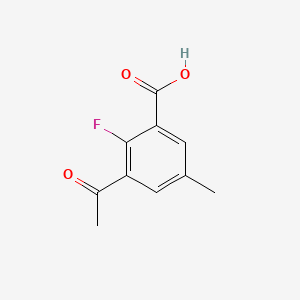
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is a complex organic compound with significant potential in various fields of scientific research This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and includes functional groups such as an azide, a fluoro group, and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the preparation of the azetidine ring, followed by the introduction of the azidomethyl and fluoro groups. The phenylmethyl group is often introduced through a benzylation reaction.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution using sodium azide and a suitable halomethyl precursor.
Benzylation: The phenylmethyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azide group can be reduced to form an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Cycloaddition: Formation of triazoles.
科学的研究の応用
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is largely dependent on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The phenylmethyl group can contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
(2R,3S,4S)-4-(Hydroxymethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Aminomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with an aminomethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Chloromethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a chloromethyl group instead of an azidomethyl group.
Uniqueness
The presence of the azidomethyl group in (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester makes it particularly useful for bioorthogonal chemistry applications. The azide group can undergo selective reactions with alkynes or strained alkenes, allowing for precise labeling and modification of biomolecules without interfering with native biological processes. This unique feature sets it apart from similar compounds with different functional groups.
特性
分子式 |
C13H15FN4O2 |
|---|---|
分子量 |
278.28 g/mol |
IUPAC名 |
methyl 4-(azidomethyl)-1-benzyl-3-fluoroazetidine-2-carboxylate |
InChI |
InChI=1S/C13H15FN4O2/c1-20-13(19)12-11(14)10(7-16-17-15)18(12)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
InChIキー |
FUPDKTXZOWZFIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C(N1CC2=CC=CC=C2)CN=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)


![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



